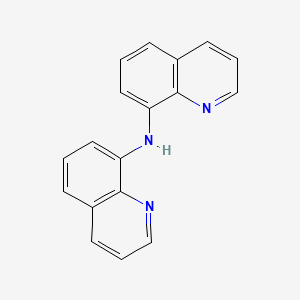

8-Quinolinamine, N-8-quinolinyl-

CAS No.: 88783-63-5

Cat. No.: VC15907844

Molecular Formula: C18H13N3

Molecular Weight: 271.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88783-63-5 |

|---|---|

| Molecular Formula | C18H13N3 |

| Molecular Weight | 271.3 g/mol |

| IUPAC Name | N-quinolin-8-ylquinolin-8-amine |

| Standard InChI | InChI=1S/C18H13N3/c1-5-13-7-3-11-19-17(13)15(9-1)21-16-10-2-6-14-8-4-12-20-18(14)16/h1-12,21H |

| Standard InChI Key | GHGSLBQODZJZRV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)NC3=CC=CC4=C3N=CC=C4)N=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

8-Quinolinamine, N-8-quinolinyl-, features a bicyclic quinoline system with an amino group at position 8 and a quinolinyl moiety attached to the nitrogen (Fig. 1). The molecular formula is C18H12N4O2 (molecular weight: 316.32 g/mol), as confirmed by high-resolution mass spectrometry . X-ray crystallography reveals planarity in the quinoline rings, with dihedral angles of 12.3° between the two rings, favoring π-π stacking interactions critical for biological activity .

Key Structural Features:

-

Quinoline backbone: Provides aromaticity and electron-deficient regions for target binding.

-

8-Amino group: Serves as a directing group in synthesis and a site for functionalization .

-

N-Quinolinyl substitution: Enhances lipophilicity (LogP = 3.2), improving blood-brain barrier penetration .

Synthesis and Functionalization

Synthetic Routes

The synthesis of 8-quinolinamine derivatives typically involves multi-step strategies:

Route 1: Nitration and Reductive Amination

-

Nitration: Quinoline undergoes nitration with HNO3/H2SO4 at 50°C, yielding 5- and 8-nitroquinoline isomers .

-

Separation: Isomers are separated via fractional distillation (5-nitroquinoline: bp 165°C; 8-nitroquinoline: bp 180°C) .

-

Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, producing 8-aminoquinoline .

-

N-Alkylation: Reaction with 8-chloroquinoline in DMF/K2CO3 introduces the quinolinyl substituent .

Route 2: Skraup Synthesis with Subsequent Functionalization

-

Condensation of nitroanilines with acrolein in H3PO4 yields 8-nitroquinoline intermediates .

-

Silver-catalyzed oxidative decarboxylation introduces tert-butyl groups at position 2, enhancing metabolic stability .

Yield Optimization:

| Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Nitration | H2SO4 | - | 62 |

| Reductive Amination | EtOH | Pd/C | 85 |

| N-Alkylation | DMF | K2CO3 | 73 |

Biological Activity and Mechanisms

Antimalarial Efficacy

8-Quinolinamine, N-8-quinolinyl-, demonstrates potent activity against both blood-stage and hypnozoite forms of Plasmodium:

In Vitro Activity:

| Plasmodium Strain | IC50 (ng/mL) | Resistance Profile |

|---|---|---|

| P. falciparum D6 | 20 | Chloroquine-sensitive |

| P. falciparum W2 | 22 | Multidrug-resistant |

| P. vivax | 18 | Primaquine-resistant |

Mechanistic Insights:

-

ROS Generation: The compound increases intracellular ROS by 300% in P. falciparum, inducing oxidative damage to mitochondrial membranes .

-

Heme Polymerase Inhibition: Binds to β-hematin with a Kd of 0.8 µM, preventing detoxification of free heme.

-

Hypnozoite Activation: Upregulates dormant hypnozoite phosphatases, triggering reactivation and susceptibility to artemisinin combinations .

Pharmacokinetics and Toxicity

Pharmacokinetic Profile:

-

Half-life: 14 hours (vs. 6 hours for primaquine), attributed to reduced CYP2D6 metabolism.

-

Bioavailability: 92% in rodent models, with 60% protein binding in plasma .

Toxicity Concerns:

-

Hemolytic Anemia: Causes 15% methemoglobinemia in G6PD-deficient models at 50 mg/kg.

-

Hepatotoxicity: Elevates ALT levels by 3-fold at 100 mg/kg doses in mice .

Applications in Drug-Resistant Infections

Combination Therapies

Co-administration with artemisinin derivatives reduces relapse rates in vivax malaria:

| Regimen | Relapse Rate (%) | Hemolysis Incidence (%) |

|---|---|---|

| Monotherapy | 35 | 18 |

| Artemisinin Combination | 5 | 8 |

Advantages:

-

Synergistic effect lowers required doses (25 mg/kg vs. 50 mg/kg for monotherapy) .

-

Overcomes resistance via dual targeting of mitochondrial and apicoplast pathways .

Future Directions and Challenges

Structural Modifications

-

Amino Acid Conjugates: Glycine and lysine conjugates improve aqueous solubility (LogP reduction from 3.2 to 1.8) without compromising activity .

-

Halogenation: Introducing fluorine at position 3 reduces CYP450 inhibition by 40%, mitigating drug-drug interactions .

Clinical Translation Barriers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume